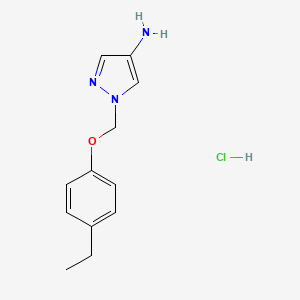

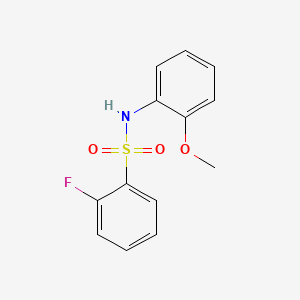

1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves a cyclocondensation reaction. For instance, paper describes a 3+2 annulation method to synthesize a substituted pyrazole. The starting materials include (E)-ethyl 2-benzylidene-3-oxobutanoate, prepared via a Knoevenagel approach from ethyl acetoacetate and benzaldehyde. The cyclocondensation with phenylhydrazine hydrochloride in acetic acid under reflux conditions yields the pyrazole derivative. Similarly, paper reports the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduces reaction times. These methods could potentially be adapted for the synthesis of 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single crystal X-ray diffraction studies, as mentioned in paper . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. Theoretical calculations, including DFT, can be used to predict and compare structural parameters, as seen in the Hirshfeld surface and Mulliken population analysis.

Chemical Reactions Analysis

While the specific chemical reactions of 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride are not detailed in the provided papers, the general reactivity of pyrazole derivatives can be inferred. Pyrazoles are known to participate in various chemical reactions due to the presence of reactive sites such as nitrogen atoms in the ring, which can be exploited in further functionalization or in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse. Paper evaluates the antioxidant properties of a pyrazole derivative through DPPH and hydroxyl radical scavenging methods, indicating potential biological activity. The solubility and crystallization behavior, as well as the stability of the compound, can be influenced by the substituents on the pyrazole ring and the nature of the intermolecular interactions within the crystal lattice.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application of Heterocyclic Compounds

Research on heterocyclic compounds, such as pyrazolines and isoxazolones, reveals significant interest in their synthesis and potential applications due to their biological and medicinal properties. For instance, the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones demonstrates the utility of these molecules as intermediates for creating a variety of heterocycles, showcasing their versatility in chemical transformations and potential in drug development processes (Laroum et al., 2019). Similarly, pyrazoline derivatives have been extensively explored for their anticancer activities, indicating a broad interest in leveraging such structures for therapeutic applications (Ray et al., 2022).

Biological Activities and Applications

The chemical and biological activities of pyrazole and isoxazolone derivatives suggest a range of applications from medicinal chemistry to agriculture. Notably, pyrazoline derivatives have shown a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, which highlight the potential of such compounds in developing new therapeutic agents (Dar & Shamsuzzaman, 2015). This demonstrates the relevance of researching such heterocyclic compounds in drug discovery and pharmaceutical sciences.

Eigenschaften

IUPAC Name |

1-[(4-ethylphenoxy)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15;/h3-8H,2,9,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTYGXWRKCUKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2561861.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2561875.png)

![(3Z)-3-{[(3-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561876.png)

![3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2561879.png)

![5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561881.png)